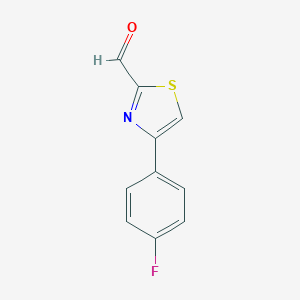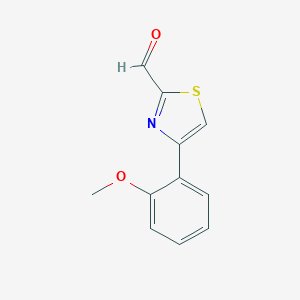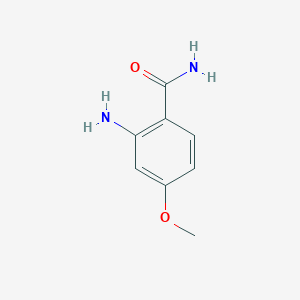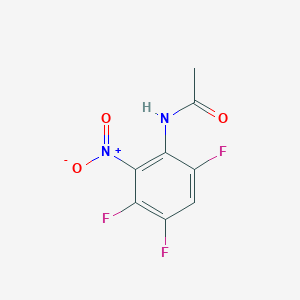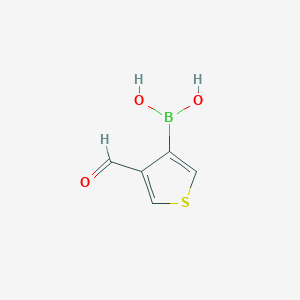
3-Formyl-4-thiopheneboronic acid
Vue d'ensemble
Description
CP-394531 is a nonsteroidal, highly selective glucocorticoid receptor antagonist. It has been studied for its potential therapeutic applications in various diseases, including immune system diseases, endocrinology and metabolic diseases, and nervous system diseases .
Applications De Recherche Scientifique
CP-394531 has been extensively studied for its potential applications in scientific research. It has shown promise in the treatment of immune system diseases, such as autoimmune disorders, and metabolic diseases, including diabetes mellitus type 1. Additionally, it has been investigated for its potential use in treating neurodegenerative diseases and obesity. The compound’s ability to selectively antagonize glucocorticoid receptors makes it a valuable tool in studying the role of these receptors in various physiological and pathological processes .
Safety and Hazards
While specific safety data for 3-Formyl-4-thiopheneboronic acid is not available, similar compounds like 2-Formyl-3-thiopheneboronic acid are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
CP-394531 exerts its effects by selectively binding to glucocorticoid receptors and inhibiting their activity. This antagonistic action prevents the receptors from mediating the effects of glucocorticoids, which are involved in regulating various physiological processes, including immune response, metabolism, and stress response. By blocking glucocorticoid receptors, CP-394531 can modulate these processes and potentially provide therapeutic benefits in diseases where glucocorticoid signaling is dysregulated .
Analyse Biochimique
Biochemical Properties
3-Formyl-4-thiopheneboronic acid is used as a synthetic intermediate in organic synthesis . It plays a role in the Suzuki-Miyaura reaction, which is important for the synthesis of many inhibitors of serine proteases .
Cellular Effects
Phenyl boronic acids, a related class of compounds, are known to be used as inhibitors of serine protease and kinase enzymes which increase the growth, progression, and metastasis of tumor cells .
Molecular Mechanism
It is known that boronic acid derivatives are strong Lewis acids because they have open shell Lewis bases that allow the conversion of sp2 trigonal hybridization to tetrahedral sp3 form .
Méthodes De Préparation
The synthesis of CP-394531 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the originating company, Pfizer Inc. general synthetic methods for glucocorticoid receptor antagonists involve the use of specific reagents and catalysts to achieve the desired molecular structure .
Analyse Des Réactions Chimiques
CP-394531 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups .
Comparaison Avec Des Composés Similaires
CP-394531 is unique in its high selectivity and potency as a glucocorticoid receptor antagonist. Similar compounds include CP-409069 and CP-472555, which also exhibit selective antagonism of glucocorticoid receptors. CP-394531 stands out due to its specific molecular structure and binding affinity, which contribute to its effectiveness in modulating glucocorticoid receptor activity .
Propriétés
IUPAC Name |
(4-formylthiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO3S/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLCWVAVXNPOFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC=C1C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400581 | |
| Record name | 3-FORMYL-4-THIOPHENEBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4347-32-4 | |
| Record name | 3-FORMYL-4-THIOPHENEBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-formylthiophen-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




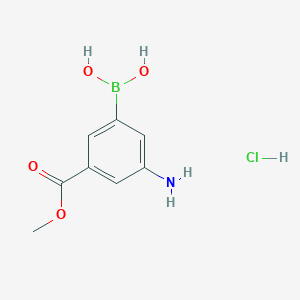
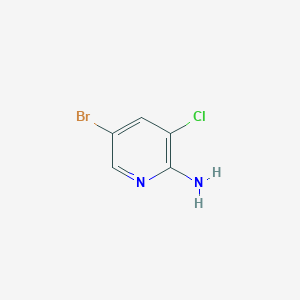
![2-[1,1'-Biphenyl]-2-ylpiperidine](/img/structure/B112556.png)
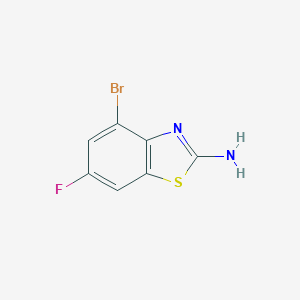
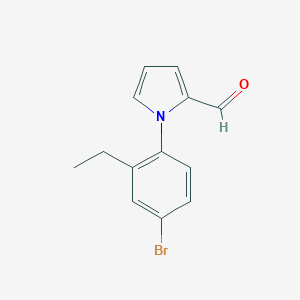
![4-[4-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B112561.png)
